6-Hydroxynaphthalene-1,4-dione

Description

General Context of Naphthoquinone Chemistry in Academic Research

Naphthoquinones are a class of organic compounds structurally derived from naphthalene (B1677914). redalyc.org They are characterized by a naphthalene ring system with two carbonyl groups, most commonly at the 1,4-positions (1,4-naphthoquinone) or the 1,2-positions (1,2-naphthoquinone). redalyc.orgscielo.org.co These compounds are classified under the broader category of quinones, which also includes benzoquinones and anthraquinones. scielo.org.conih.gov

Widely distributed in nature, naphthoquinones are found as secondary metabolites in numerous plant families, such as Bignoniaceae and Verbenaceae, as well as in fungi, algae, and bacteria. redalyc.orgnih.gov They serve various functions in these organisms, including acting as pigments—their α,β-unsaturated carbonyl system imparts colors ranging from yellow to red—and providing a form of chemical defense. redalyc.orgscielo.org.co

The core of naphthoquinone chemistry revolves around their significant reactivity. A key feature is their ability to undergo redox reactions, accepting one or two electrons to form highly reactive species like semiquinone anion radicals and hydroquinone (B1673460) dianions. redalyc.orgnih.gov These species can be re-oxidized by molecular oxygen, leading to the generation of reactive oxygen species (ROS). redalyc.orgnih.gov This redox cycling capability is central to their biological activities and makes them a subject of intense academic research. mdpi.comresearchgate.net Their planar structure also allows them to function as DNA-intercalating agents. nih.gov

Significance of Hydroxylated Naphthoquinones within Chemical Sciences

The introduction of a hydroxyl (-OH) group to the naphthoquinone scaffold creates hydroxylated naphthoquinones, a subclass with profound significance in chemical and biological sciences. wikipedia.org The position and number of hydroxyl groups can modulate the electronic properties, reactivity, and biological activity of the parent molecule. scielo.org.co These compounds are building blocks for many medicinal drugs and are important in various industrial applications. wikipedia.org

Prominent examples of naturally occurring hydroxynaphthoquinones include lawsone (2-hydroxy-1,4-naphthoquinone), the coloring agent in henna, and juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), found in black walnuts. nih.govwikipedia.org These compounds and their synthetic derivatives are a major focus of research due to their extensive pharmacological properties. scielo.org.coscielo.org.co

Hydroxylated 1,4-naphthoquinones have demonstrated a wide spectrum of important biological activities, including antimalarial, antibacterial, antifungal, antiviral, and anticancer properties. redalyc.orgscielo.org.coscielo.org.co The presence of the hydroxyl group influences the molecule's acid/base properties and its ability to participate in redox cycling, which are often linked to their mechanisms of action. scielo.org.co Consequently, the synthesis of novel hydroxylated naphthoquinone derivatives is an active area of research aimed at developing new therapeutic agents. nih.govscielo.org.co

Scope and Focused Research Areas of 6-Hydroxynaphthalene-1,4-dione

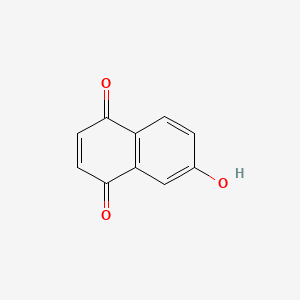

Within the family of hydroxylated naphthoquinones, 6-Hydroxynaphthalene-1,4-dione (also known as 6-hydroxy-1,4-naphthoquinone) is a specific isomer that has garnered research interest. ontosight.ai Its structure consists of a naphthalene core with ketone groups at positions 1 and 4, and a hydroxyl group at the 6th carbon atom. ontosight.ai This compound can be synthesized from precursors like 1,6-dihydroxynaphthalene (B165171) or 1,7-dihydroxynaphthalene. wikipedia.org

Research on 6-Hydroxynaphthalene-1,4-dione is focused on its unique chemical properties and potential biological activities. ontosight.ai Like other naphthoquinones, its ability to engage in redox reactions and interact with biological molecules is a key area of investigation. ontosight.ai Studies have explored its potential in several therapeutic areas, with research indicating it possesses antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Furthermore, significant research has been directed towards its cytotoxic activity against various cancer cell lines, positioning it as a compound of interest for developing new anticancer agents. ontosight.ai

Table 1: Chemical and Physical Properties of 6-Hydroxynaphthalene-1,4-dione

| Property | Value |

| Chemical Formula | C₁₀H₆O₃ |

| Molecular Weight | 174.15 g/mol |

| CAS Number | 4923-53-9 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| InChI Key | FNAIOOGHXYZWCB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)C2=C(C1=O)C=C(C=C2)O |

| Synonyms | 6-hydroxy-1,4-naphthoquinone, 1,4-Naphthalenedione, 6-hydroxy- |

Data sourced from multiple references. ontosight.aiechemi.com

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAIOOGHXYZWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473708 | |

| Record name | 6-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-53-9 | |

| Record name | 6-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Hydroxynaphthalene 1,4 Dione and Its Structural Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of 6-hydroxynaphthalene-1,4-dione and its analogs often involve fundamental organic reactions such as nucleophilic additions and intramolecular cyclizations.

Nucleophilic Addition Reactions

Nucleophilic addition is a key strategy for introducing substituents onto the naphthoquinone core. In the synthesis of 6-hydroxynaphthalene-1,4-dione itself, 1,6-dihydroxynaphthalene (B165171) can be oxidized using potassium nitrosodisulfonate (Fremy's salt).

Quinones, in general, can act as either nucleophiles or electrophiles. Nucleophilic attack is favored at the carbonyl group or at the β-position through a Michael-type addition, particularly when electron-withdrawing groups are present on the quinone ring. scirp.org For instance, the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with various amines can lead to the formation of aminomethylated derivatives. nih.gov The reaction of lawsone with piperidine (B6355638) and aromatic aldehydes can result in the formation of piperidinium (B107235) 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) salts through a sequence involving Knoevenagel-type condensation and Michael addition. tubitak.gov.tr

The formation of 3,3′-(4-hydroxyphenylmethylene)bis(2-hydroxynaphthalene-1,4-dione) can occur through the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to an intermediate formed in the presence of indium chloride. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Reactants | Reagents/Catalyst | Product | Reference |

| 1,6-Dihydroxynaphthalene | Potassium nitrosodisulfonate (Fremy's salt) | 6-Hydroxynaphthalene-1,4-dione | |

| 2-Hydroxy-1,4-naphthoquinone, Aromatic Aldehydes, Piperidine | - | Piperidinium 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) | tubitak.gov.tr |

| 2-Hydroxy-1,4-naphthoquinone, 4-Hydroxybenzaldehyde | Indium chloride | 3,3′-(4-Hydroxyphenylmethylene)bis(2-hydroxynaphthalene-1,4-dione) | nih.gov |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful tool for constructing fused ring systems onto the naphthoquinone framework. For example, the synthesis of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives can be achieved through the intramolecular cyclization of alkynylated hydroxy quinones. rsc.org Another instance involves the cyclization of 2-(2-chloroacetyl)-3-hydroxynaphthalene-1,4-dione to yield naphtho[2,3-b]furan-3,4,9(2H)-trione. rsc.orgrsc.org

Furthermore, the synthesis of naphthoquinone-fused pyrrole (B145914) derivatives can be accomplished via an intramolecular cyclization of 2-(arylethynyl)naphthalene-1,4-dione derivatives with ammonium (B1175870) acetate. rsc.org Similarly, treatment of 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthalene-1,4-dione with boiling acetic acid can lead to the formation of a naphthofuran derivative. hilarispublisher.com

In some cases, cyclization pathways can lead to different isomers. For example, the reaction of 2-hydroxynaphthalene-1,4-dione with certain reactants can proceed through two probable cyclization pathways, resulting in either angular or linear benzoacridine-dione derivatives. nih.gov

Table 2: Examples of Intramolecular Cyclization Reactions

| Starting Material | Reagents/Conditions | Product | Reference |

| Alkynylated hydroxy quinones | - | Naphtho[2,3-b]furan-4,9-dione derivatives | rsc.org |

| 2-(2-Chloroacetyl)-3-hydroxynaphthalene-1,4-dione | Reflux in DMF | Naphtho[2,3-b]furan-3,4,9(2H)-trione | rsc.orgrsc.org |

| 2-(Arylethynyl)naphthalene-1,4-dione | NH4OAc in methanol | Naphthoquinone-fused pyrrole derivatives | rsc.org |

| 2-Hydroxy-3-(2-oxo-2-phenylethyl)naphthalene-1,4-dione | Boiling acetic acid | Naphthofuran derivative | hilarispublisher.com |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single step. These methods are particularly valuable for creating libraries of structurally diverse 6-hydroxynaphthalene-1,4-dione derivatives.

Mannich-type Reactions for Aminomethylation

The Mannich reaction is a classic three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen atom, leading to the formation of a β-amino carbonyl compound known as a Mannich base. wikipedia.org This reaction is widely used for the aminomethylation of 2-hydroxy-1,4-naphthoquinone (lawsone) and its derivatives. nih.govresearchgate.net These reactions can be performed under various conditions, including uncatalyzed, acid-catalyzed, and metal-catalyzed systems. nih.gov

For example, a series of 3-alkyl/aryl/heteroaryl substituted aminonaphthoquinones were synthesized from lawsone, amines, and aromatic aldehydes in the presence of p-toluenesulfonic acid. nih.gov The reaction of C-tetra(propyl)calix researchgate.netresorcinarene with piperidine in acetonitrile (B52724) is another example of aminomethylation. researchgate.net

Table 3: Examples of Mannich-type Reactions for Aminomethylation

| Substrate | Reagents | Catalyst | Product | Reference |

| Lawsone | Amines, Aromatic Aldehydes | p-Toluenesulfonic acid | 3-Alkyl/aryl/heteroaryl substituted aminonaphthoquinones | nih.gov |

| C-tetra(propyl)calix researchgate.netresorcinarene | Piperidine | - | Aminomethylated calix researchgate.netresorcinarene | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone | Aromatic aldehydes, Amines | Phenylphosphinic acid | Lawsone derivatives | nih.gov |

Three-Component Condensation Reactions

Three-component condensation reactions provide a direct and efficient route to a wide range of heterocyclic compounds fused to the naphthoquinone core. An efficient one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been achieved through a three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines, catalyzed by indium trichloride (B1173362) in water. researchgate.net

Another example is the synthesis of 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile (B47326) using L-proline as an organocatalyst. thieme-connect.de Similarly, the reaction of 2-hydroxynaphthalene-1,4-dione, aldehydes, and malononitrile can be catalyzed by tetraethylammonium (B1195904) 2-(carbamoyl)benzoate under ball-milling conditions. researchgate.net

Table 4: Examples of Three-Component Condensation Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| 2-Hydroxynaphthalene-1,4-dione | Aromatic Aldehydes | Heterocyclic/Carbocyclic Amines | InCl3 | Fluorescent hydroxyl naphthalene-1,4-dione derivatives | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehydes | Malononitrile | L-proline | 2-Amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives | thieme-connect.de |

| 2-Hydroxynaphthalene-1,4-dione | Aldehydes | Malononitrile | Tetraethylammonium 2-(carbamoyl)benzoate | 2-Amino-3-cyano-4H-pyran derivatives | researchgate.net |

Pseudo-Four-Component Reaction Systems

Pseudo-four-component reactions involve the in-situ generation of one of the reactive components, leading to a higher-order multicomponent system. A notable example is the synthesis of piperidinium 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) analogs. tubitak.gov.trresearchgate.net This reaction proceeds via a one-pot, pseudo-four-component reaction between two equivalents of 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and piperidine. tubitak.gov.tr The reaction mechanism involves a Knoevenagel-type condensation followed by a Michael addition. tubitak.gov.tr

Another instance is the ytterbium perfluorooctanoate-catalyzed synthesis of aminomethylene bisphosphonates, which proceeds via a pseudo-four-component reaction in an ionic liquid medium. rsc.org

Table 5: Examples of Pseudo-Four-Component Reactions

| Reactants | Reagents/Catalyst | Product | Reference |

| 2-Hydroxy-1,4-naphthoquinone, Aromatic Aldehydes, Piperidine | - | Piperidinium 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) | tubitak.gov.trresearchgate.net |

| Aldehyde, Amine, Phosphonate | Ytterbium perfluorooctanoate in [bmim][Cl] | Aminomethylene bisphosphonates | rsc.org |

Sequential One-Pot Tandem Reactions

Sequential one-pot tandem reactions represent an efficient strategy for the synthesis of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation of intermediates. This approach is particularly valuable in the construction of heterocyclic systems fused to the 6-hydroxynaphthalene-1,4-dione core.

A notable example involves a four-component sequential reaction to synthesize 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives. This process utilizes 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, various aromatic aldehydes, and 1,3-indandione. researchgate.netresearchgate.net The reaction is catalyzed by oxalic acid in a mixture of ethanol (B145695) and water, proceeding under reflux conditions. researchgate.net This methodology is advantageous for its operational simplicity and the formation of multiple new bonds in a single operation. researchgate.net

Another application of tandem reactions is the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, which are analogs of biologically active compounds. mdpi.com This one-pot, two-step tandem synthesis is effectively carried out under microwave irradiation, significantly reducing reaction times. mdpi.com The process involves the condensation of 2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, and malononitrile. mdpi.com

Furthermore, a four-component domino reaction for the synthesis of 11H-benzo[a]benzo ajol.inforsc.orgchromeno[2,3-c]phenazine-11,16(17H)-dione derivatives has been developed. preprints.orgresearchgate.net This reaction brings together 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, and aromatic aldehydes in polyethylene (B3416737) glycol (PEG) as a solvent, catalyzed by p-toluenesulfonic acid. preprints.orgresearchgate.net This method is lauded for its green credentials, including high yields and the avoidance of hazardous solvents and catalysts. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 6-hydroxynaphthalene-1,4-dione and its derivatives aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, efficient catalysts, and energy-saving techniques.

Aqueous and Solvent-Free Reaction Media

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. An "on water" protocol has been developed for the L-proline-catalyzed, four-component sequential reaction of phenylhydrazine, 3-aminocrotononitrile, substituted benzaldehydes, and 2-hydroxynaphthalene-1,4-dione. rsc.org This method offers high atom economy, short reaction times, and easy work-up without the need for extraction or chromatography. rsc.org

Solvent-free reactions represent another significant green chemistry approach. A clean and efficient one-pot protocol for synthesizing 2-hydroxy-3-((3-aryl)(heteroarylamino)methyl)naphthalene-1,4-dione derivatives has been achieved by reacting 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and heterocyclic amines at 90°C without any solvent or catalyst. researchgate.net This method is advantageous for its simplicity, short reaction times, and high yields, while avoiding toxic solvents and complex purification steps. researchgate.net

Catalytic Methodologies (e.g., Indium(III) Chloride, p-Toluenesulfonic Acid, Nanocatalysts)

The use of efficient and recyclable catalysts is a cornerstone of green chemistry.

Indium(III) Chloride (InCl₃): InCl₃ has emerged as a versatile and water-stable Lewis acid catalyst for various organic transformations. nih.gov It has been successfully employed in the synthesis of naphthoquinone derivatives. For instance, a three-component Mannich reaction of 2-hydroxynaphthalene-1,4-dione, an aldehyde, and an amine can be catalyzed by InCl₃ in refluxing ethanol to produce aminomethyl derivatives. nih.govresearchgate.net However, in some cases, this reaction can lead to the formation of bis-naphthoquinone analogues as the main product. nih.gov

p-Toluenesulfonic Acid (p-TSA): p-TSA is an inexpensive, non-toxic, and efficient solid acid catalyst. researchgate.net It has been used to catalyze the one-pot, four-component synthesis of 11H-benzo[a]benzo ajol.inforsc.orgchromeno[2,3-c]phenazine-11,16(17H)-dione derivatives in polyethylene glycol (PEG), a green solvent. preprints.orgresearchgate.net This domino protocol is noted for its operational simplicity and high yields. preprints.org Additionally, p-TSA has been used under solvent-free conditions to synthesize 14-aryl-14H-dibenzo[a,i]xanthene-8,13-diones from β-naphthol, aldehydes, and 2-hydroxynaphthalene-1,4-dione. e-journals.in

Nanocatalysts: Nanocatalysts offer high surface area-to-volume ratios and can be easily recovered and reused, making them attractive for green synthesis. researchgate.net

Zinc Oxide Nanoparticles (ZnO NPs): ZnO NPs have been shown to be a superior catalyst for the one-pot synthesis of 7-alkyl-6H,7H-naphtho[1',2':5,6]pyrano[3,2-c]chromen-6-ones from β-naphthol, aromatic aldehydes, and 4-hydroxycoumarin. ajol.info

Magnetic Nanoparticles: Superparamagnetic nanocatalysts, such as Fe₃O₄@SiO₂@sulfated boric acid, have been used for the four-component synthesis of 2-(phenylsulfonyl)-1H-benzo[a]pyrano[2,3-c]phenazin-3-amine derivatives from 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aromatic aldehydes, and phenylsulfonylacetonitrile. orgchemres.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. researchgate.netorgchemres.org Another example is a Schiff base complex of copper coated on epoxy-modified Fe₃O₄@SiO₂ magnetic nanoparticles, which efficiently catalyzes the synthesis of various chromene-annulated heterocycles. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.comunivpancasila.ac.id This is achieved by the efficient heating of the reaction mixture through dielectric loss. tandfonline.com

The synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone has been successfully carried out using microwave irradiation in water. frontiersin.orgnih.gov This method offers a significant improvement over conventional heating. nih.gov Additionally, a microwave-assisted, three-component protocol has been developed for the synthesis of 2-hydroxy-4-arylindeno[1,2-b]pyridinones in good to excellent yields under solvent-free conditions. tandfonline.com

Microwave irradiation has also been employed in the one-pot synthesis of benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazines. tandfonline.com This domino reaction, starting from in situ generated benzo[a]phenazin-5-ol (from 2-hydroxynaphthalene-1,4-dione and ortho-phenylenediamine), aldehydes, and 1,3-indandione, can be efficiently mediated by L-proline in water or a basic ionic liquid under solvent-free conditions. tandfonline.com

Strategic Derivatization and Structural Modification

Strategic derivatization of the 6-hydroxynaphthalene-1,4-dione scaffold is crucial for modulating its physicochemical and biological properties.

Thioether Derivatives

The introduction of a thioether linkage to the 1,4-naphthoquinone (B94277) core is a common strategy to create new derivatives. These thioether derivatives are typically synthesized through a Michael 1,4-addition reaction, where a thiol acts as the nucleophile. redalyc.org

A straightforward synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with various thiols. frontiersin.orgnih.gov This reaction can be performed using both conventional heating and microwave irradiation, with the latter often providing better results in terms of reaction time. frontiersin.orgnih.gov The synthesis is frequently carried out in water, aligning with green chemistry principles. frontiersin.orgnih.gov

The nature of the substituent on the thiol can significantly influence the properties of the resulting thioether derivative. For example, the introduction of a thiophenyl moiety has been shown to be a key structural feature. frontiersin.orgnih.gov

A variety of thioether derivatives have been synthesized and characterized. Below is a table summarizing some examples:

| Compound Name | Reactants | Key Features |

| 2-((2-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Lawsone, 2-bromobenzenethiol | Red solid. frontiersin.orgnih.gov |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Lawsone, 4-bromobenzenethiol | Most active derivative in a study. nih.gov |

| 2-((2-fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Lawsone, 2-fluorobenzenethiol | Red solid. frontiersin.org |

| 2-((4-fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Lawsone, 4-fluorobenzenethiol | Red solid. frontiersin.org |

Glycosylated Derivatives

The glycosylation of naphthoquinones is a key strategy to modify their physicochemical properties and biological activity. In nature, for instance, juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) is stored in a non-toxic glycosylated form, hydrojuglone glucoside. nih.gov Synthetic approaches have been developed to mimic this by introducing sugar moieties to the naphthoquinone scaffold.

One common method involves the nucleophilic addition of a protected thio-sugar to the quinone ring. For example, glycosylated juglone derivatives have been synthesized by reacting juglone with 1,2,3,4-tetra-O-acetyl-6-desoxy-6-thio-β-d-glucopyranose in ethanol. nih.gov Subsequent deacetylation with sodium methoxide (B1231860) yields the final glycosylated product. nih.gov Another approach involves the addition of 2,3,4,6-tetra-O-acetyl-1-thio-d-glucopyranose to a juglone derivative. acs.org

Table 1: Synthesis of Glycosylated Naphthoquinone Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Juglone | 1,2,3,4-tetra-O-acetyl-6-desoxy-6-thio-β-d-glucopyranose | Glycosylated juglone derivative 18 | nih.gov |

Substitution at Quinone Ring Positions (e.g., C2, C3)

Modification of the quinone ring at the C2 and C3 positions is a widely explored avenue for the synthesis of novel naphthoquinone derivatives. A variety of substituents, including amino, thio, and aryl groups, have been introduced using several synthetic strategies. mdpi.com

The nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone is a common method for introducing nitrogen, oxygen, carbon, sulfur, and selenium nucleophiles at the C2 and C3 positions. mdpi.com For instance, reaction with amines, piperazines, or morpholines can lead to new regioisomeric amino-naphthoquinone derivatives. mdpi.com

Thio-derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have been synthesized by reacting lawsone with various thiophenols in water, using either conventional heating or microwave irradiation. nih.gov The position and nature of the substituent on the phenyl ring of the thiophenol have a significant effect on the biological activity of the resulting products. nih.gov

Furthermore, C-C bond formation at the C3 position of 1,4-naphthoquinones has been achieved through a B(C6F5)3-catalyzed reaction with indole (B1671886) derivatives in water. acs.org This reaction proceeds via a conjugate addition followed by in situ dehydrogenation. acs.org

Table 2: Examples of Substitution Reactions at the Quinone Ring

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Lawsone | Thiophenols | 2-Thio-3-hydroxynaphthalene-1,4-diones | nih.gov |

| 1,4-Naphthoquinone | Indole derivatives, B(C6F5)3 | 2-(Indol-3-yl)naphthalene-1,4-diones | acs.org |

Annulation Reactions for Novel Heterocyclic Systems

Annulation reactions involving 6-hydroxynaphthalene-1,4-dione and its derivatives provide access to a wide range of novel heterocyclic systems. These reactions often proceed through multi-component, one-pot procedures, offering an efficient route to complex molecular architectures.

One such approach involves the microwave-assisted synthesis of benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazines. tandfonline.com This reaction utilizes 2-hydroxynaphthalene-1,4-dione, ortho-phenylenediamine, and various aldehydes in a domino reaction mediated by L-proline or a basic ionic liquid. tandfonline.com Similarly, other β-dicarbonyl compounds, including 2-hydroxynaphthalene-1,4-dione, have been used in the synthesis of annulated [b]pyrans. tandfonline.com

Copper-catalyzed cascade reactions have also been employed to construct complex heterocyclic systems. For example, the reaction of 2-hydroxynaphthalene-1,4-diones with propargylamines leads to the formation of 12-phenacyl-11H-benzo[b]xanthene-6,11(12H)-diones in good to high yields. acs.org This transformation involves the formation of three new bonds and one heterocycle in a single step. acs.org

Furthermore, pyranonaphthoquinone derivatives have been synthesized through a multi-component, one-pot reaction involving a Knoevenagel condensation of malononitrile and aryl aldehydes, followed by a Michael addition of lawsone. mdpi.com

Table 3: Annulation Reactions for the Synthesis of Heterocyclic Systems

| Starting Materials | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|

| 2-Hydroxynaphthalene-1,4-dione, o-phenylenediamine, aldehydes | L-proline or basic ionic liquid | Benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazines | tandfonline.com |

| 2-Hydroxynaphthalene-1,4-diones, propargylamines | Copper catalyst | 12-Phenacyl-11H-benzo[b]xanthene-6,11(12H)-diones | acs.org |

Synthesis of Bis-naphthoquinone Analogues

The synthesis of bis-naphthoquinone analogues, where two naphthoquinone units are linked together, has been achieved through various condensation reactions. These molecules are of interest due to their potential biological activities.

A common method for the synthesis of symmetrical 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives involves the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with various aldehydes. nih.govd-nb.info This reaction can be catalyzed by indium(III) chloride or β-alanine in ethanol or acetic acid, respectively. nih.govd-nb.info

A novel method for the synthesis of nonsymmetrical bis-naphthoquinones has also been developed. scielo.br This approach utilizes a Mannich adduct of a naphthoquinone, which then reacts with a different 2-hydroxy-1,4-naphthoquinone moiety. scielo.br This allows for the creation of bis-naphthoquinones with two different naphthoquinone units.

Table 4: Synthesis of Bis-naphthoquinone Analogues

| Starting Materials | Catalyst | Product Type | Reference |

|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone, 4-hydroxybenzaldehyde, 4H-1,2,4-triazol-4-amine | InCl3 in ethanol | 3,3′-(4-hydroxyphenylmethylene)bis(2-hydroxynaphthalene-1,4-dione) | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone, 2,4-difluorobenzaldehyde | β-alanine in acetic acid | 2,2'-[(2,4-Difluorophenyl)methylene]bis(3-hydroxynaphthalene-1,4-dione) | d-nb.info |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 6-Hydroxynaphthalene-1,4-dione provides distinct signals corresponding to the different protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically shows signals for the aromatic and vinyl protons. A literature report using a 60 MHz instrument identified signals at approximately 7.5 ppm (singlet), 7.2 ppm (multiplet), and 6.8 ppm (singlet). jem-online.org More detailed analyses on higher field instruments reveal the specific couplings and precise chemical shifts of the protons on the naphthoquinone ring system. The aromatic region of the ¹H NMR spectrum typically displays three distinct signals, which helps in confirming the substitution pattern on the aromatic ring. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for 6-Hydroxynaphthalene-1,4-dione

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.5 | s | Aromatic Proton |

| ~7.2 | m | Aromatic Protons |

| ~6.8 | s | Vinyl Proton |

Note: Data recorded in CDCl₃ at 60 MHz. jem-online.org Chemical shifts and multiplicities can vary slightly depending on the solvent and instrument frequency.

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule. For 6-Hydroxynaphthalene-1,4-dione, the spectrum displays ten distinct signals, corresponding to the ten carbon atoms in its structure. The downfield region is characterized by signals for the two carbonyl carbons and the hydroxyl-bearing carbon. Specifically, signals have been reported at 160.6 ppm (C-OH), 183.2 ppm (C=O), and 189.3 ppm (C=O), which are characteristic of the hydroxylated and carbonyl functionalities within the naphthoquinone scaffold. wikipedia.org

Table 2: Key ¹³C NMR Chemical Shifts for 6-Hydroxynaphthalene-1,4-dione

| Chemical Shift (ppm) | Assignment |

|---|---|

| 189.3 | Carbonyl Carbon (C=O) |

| 183.2 | Carbonyl Carbon (C=O) |

| 160.6 | Hydroxyl-bearing Carbon (C-OH) |

Note: These are characteristic signals for the key functional groups. wikipedia.org The full spectrum shows ten signals in total.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

FT-IR spectroscopy is employed to identify the functional groups present in 6-Hydroxynaphthalene-1,4-dione by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum prominently features characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups. A broad band is typically observed in the region of 3300–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. jem-online.org Strong absorption bands are also present at approximately 1662 cm⁻¹ and 1641 cm⁻¹, corresponding to the stretching vibrations of the two distinct carbonyl groups in the quinone ring. wikipedia.org Additional peaks corresponding to C=C stretching in the aromatic ring and C-H stretching are also observed. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for 6-Hydroxynaphthalene-1,4-dione

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300–3600 | O-H Stretch | Hydroxyl (-OH) |

| 1662 | C=O Stretch | Carbonyl (C=O) |

| 1641 | C=O Stretch | Carbonyl (C=O) |

| 1288 | C-O Stretch | Carbon-Oxygen |

| 3060 | C-H Stretch | Aromatic C-H |

Source: Data compiled from multiple references. wikipedia.orgjem-online.orgresearchgate.net

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS; High-Resolution Mass Spectrometry, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For 6-Hydroxynaphthalene-1,4-dione (molecular formula C₁₀H₆O₃), the expected molar mass is approximately 174.15 g·mol⁻¹. wikipedia.org

In positive electrospray ionization (+ESI), the protonated molecule [M+H]⁺ is observed at an m/z of 175. Fragmentation of this ion leads to characteristic product ions, such as the ion at m/z 119, resulting from the loss of two carbon monoxide (CO) groups. tandfonline.com In negative electrospray ionization (-ESI), the deprotonated molecule [M-H]⁻ is observed at m/z 173. tandfonline.com Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the determination of this compound in various extracts. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments, further solidifying its structural identification. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. 6-Hydroxynaphthalene-1,4-dione is a colored compound, and its UV-Vis spectrum exhibits characteristic absorption maxima. In methanolic solution, it typically shows absorption maxima (λmax) at approximately 249 nm and 420-423 nm. jem-online.orgresearchgate.net These absorptions are due to π→π* and n→π* electronic transitions within the conjugated naphthoquinone system. The position of these absorption bands can be influenced by the solvent used. jem-online.orgresearchgate.net This technique is also valuable for the quantitative analysis of the compound.

Table 4: UV-Visible Absorption Maxima (λmax) for 6-Hydroxynaphthalene-1,4-dione

| Solvent | λmax (nm) |

|---|---|

| Methanol | 249, 421-423 |

Source: Data compiled from multiple references. jem-online.orgresearchgate.net

Elemental Analysis (CHN Analysis)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. For 6-Hydroxynaphthalene-1,4-dione, with the molecular formula C₁₀H₆O₃, the theoretical elemental composition can be calculated based on its atomic weights. This analysis serves as a crucial check for the purity and empirical formula of an isolated or synthesized sample.

Table 5: Theoretical Elemental Composition of 6-Hydroxynaphthalene-1,4-dione (C₁₀H₆O₃)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 68.97 |

| Hydrogen (H) | 3.47 |

| Oxygen (O) | 27.56 |

Note: These are the calculated theoretical percentages based on the molecular formula.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography provides definitive proof of the molecular structure of 6-Hydroxynaphthalene-1,4-dione in the solid state, revealing precise details about its atomic arrangement, bond lengths, and intermolecular interactions. The crystal structure of 6-Hydroxynaphthalene-1,4-dione, also known as juglone (B1673114), has been determined using three-dimensional photographic data from crystals recrystallized from acetone, which appear as orange needles. iucr.orgk-state.edu

The analysis confirms that 6-Hydroxynaphthalene-1,4-dione crystallizes in the monoclinic system. iucr.org The crystallographic data indicates a space group of P21/n, with four molecules per unit cell. iucr.org The unit cell dimensions have been determined to be a = 7.34 Å, b = 7.69 Å, and c = 13.91 Å, with a β angle of 99.2°. iucr.org The measured density of the crystals is 1.47 g/cm³, which is consistent with the calculated density based on the unit cell parameters and four molecules per cell. iucr.org

Interestingly, the crystal structure of juglone exhibits disorder. iucr.org This is attributed to a packing arrangement that is very similar to that of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), despite the difference of one hydroxyl group. iucr.org This structural similarity leads to a disordered arrangement in the solid state. A projection of the structure reveals the packing of the molecules within the crystal lattice. iucr.org While the positions of the carbon and oxygen atoms have been determined, the inclusion of hydrogen atoms in the final structural model was not deemed justified based on the collected data. iucr.org

The detailed crystallographic parameters are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | |

| a (Å) | 7.34 ± 0.02 |

| b (Å) | 7.69 ± 0.02 |

| c (Å) | 13.91 ± 0.03 |

| β (°) | 99.2 ± 0.1 |

| Molecules per Unit Cell (Z) | 4 |

| Density | |

| Measured (Dm) (g.cm⁻³) | 1.47 |

| Calculated (Dc) (g.cm⁻³) | 1.47 |

Advanced Research Applications in Chemical Sciences

Precursor in Complex Organic Synthesis

Hydroxynaphthalene-1,4-diones are extensively used as foundational molecules for constructing complex chemical structures. researchgate.netthieme-connect.comdoaj.org Their reactivity lends itself to various synthetic strategies, most notably multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of diverse heterocyclic frameworks. researchgate.netresearchgate.net

Synthesis of Novel Heterocyclic Scaffolds

The reactive nature of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) has been harnessed to produce a multitude of heterocyclic compounds with significant potential in medicinal chemistry and materials science. researchgate.netthieme-connect.com

Furan/Pyran Derivatives : The synthesis of naphtho[2,3-b]furan-4,9-diones is a common application, achieved through reactions of hydroxynaphthalene-1,4-dione with various reagents like ethane-1,2-diol or through the interaction of gem-bromonitroalkenes. researchgate.net A mixture of naphtho[2,3-b]furan-3-carboxylate and naphtho[1,2-b]furan-3-carboxylate can be formed when 2-hydroxynaphthalene-1,4-dione reacts with alkyl 3-bromo-3-nitroacrylates in methanol. researchgate.net Similarly, benzo[g]chromene derivatives, which contain a pyran ring, are synthesized via MCRs involving lawsone, aromatic aldehydes, and malononitrile (B47326), often using eco-friendly catalysts like L-proline or enzymes. thieme-connect.com

Phenazines : Phenazine derivatives are readily synthesized from the reaction of 2-naphthols or 2-hydroxy-1,4-naphthoquinone with 1,2-diamino benzenes. ias.ac.in One innovative approach involves a one-pot, four-component reaction between lawsone, o-phenylenediamine, an aromatic aldehyde, and malononitrile to yield complex structures like 3-amino-2-cyano-1-phenyl-1H-benzo[a]pyrano[2,3-c]phenazine. ui.ac.idresearchgate.net Another method employs phosphotungstic acid as a catalyst in a four-component condensation to produce pyranophenazine derivatives. thieme-connect.com

Benzoacridinediones and Benzo[h]quinolines : The synthesis of benzoacridine-5,6-dione and benzo[h]quinoline-5,6-dione (B1216598) derivatives has been reported using 2-hydroxynaphthalene-1,4-dione as the starting material. researchgate.net These syntheses often involve multi-component reactions that build the complex polycyclic structure in a single step.

Benzoxanthenes : Xanthene and its derivatives are another class of heterocycles accessible from lawsone. researchgate.net For instance, novel xanthene derivatives can be synthesized through the reaction of 2-hydroxy-1,4-naphthoquinone and a 2H-chromene derivative. researchgate.net

Imidazoles and Triazoles : While imidazole (B134444) and triazole rings are crucial pharmacophores, their direct synthesis from lawsone often involves creating hybrid molecules. nih.govfrontiersin.org For example, lawsone can be functionalized to bear an azide (B81097) or alkyne group, which then participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form lawsone-triazole hybrids. researchgate.net

The following table summarizes various heterocyclic scaffolds synthesized from 2-hydroxy-1,4-naphthoquinone (Lawsone).

| Heterocyclic Scaffold | Reactants | Catalyst/Conditions | Resulting Compound Class |

| Benzo[g]chromenes | Lawsone, Aromatic Aldehydes, Malononitrile | L-proline / Reflux in Ethanol (B145695) | 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitriles thieme-connect.com |

| Phenazines | Lawsone, o-Phenylenediamine, Benzaldehyde, Malononitrile | None / 50°C in Ethanol | 3-amino-2-cyano-1-phenyl-1H-benzo[a]pyrano[2,3-c]phenazine researchgate.net |

| Naphthofurans | Lawsone, Alkyl 3-bromo-3-nitroacrylates | AcOK / Methanol, RT | Alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate researchgate.net |

| Triazoles | Lawsone-derived alkyne, Azides | Copper(I) catalyst | Lawsone-triazole hybrid molecules researchgate.net |

| Xanthenes | Lawsone, 2H-Chromene derivative | TBAF | 2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydronaphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one researchgate.net |

Development of Fluorescent Probes and Chemical Transducers

The naphthoquinone structure is inherently fluorescent, making its derivatives, including those of 6-hydroxynaphthalene-1,4-dione, valuable candidates for the development of optical materials. researchgate.netresearchgate.net

Research has focused on synthesizing novel fluorescent derivatives of hydroxynaphthalene-1,4-dione. An efficient, one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines in the presence of an Indium(III) chloride catalyst in water produces derivatives that are fluorescent in solution, emitting green light in the 546–560 nm range. researchgate.net The inherent fluorescence of lawsone makes it a candidate for incorporation into new theranostic systems. researchgate.net Furthermore, the hydroxyl and keto groups on the naphthoquinone ring provide ideal sites for hydrogen bonding and nucleophilic addition, making it a suitable platform for designing anion sensors. nasa.govnasa.gov For example, lawsone has been demonstrated as a colorimetric and electrochemical sensor for anions like cyanide and acetate, where binding induces a distinct color change. nasa.govnasa.gov

Applications in Molecular Switch Systems

The redox-active nature of the quinone moiety is fundamental to its potential application in molecular switches. researchgate.net The ability to reversibly switch between different electronic states (e.g., hydroquinone (B1673460), semiquinone, quinone) via external stimuli like light or electrical potential allows for the construction of optoelectronic and magnetic switches. researchgate.net While this is a promising area, specific, well-developed molecular switch systems based solely on 6-hydroxynaphthalene-1,4-dione are still an emerging field of research.

Role as Emitters in Electroluminescence Devices

Organic Light-Emitting Diodes (OLEDs) are electroluminescent devices that utilize organic compounds as the emissive layer. researchgate.net Chromophores that can be triggered by an external voltage to emit light are essential for this technology. researchgate.net While various organic dyes are used as emitters, including pyran and quinoline (B57606) derivatives, the specific application of 6-hydroxynaphthalene-1,4-dione derivatives as primary emitters in commercial or advanced research-stage electroluminescence devices is not yet widely established. nycu.edu.tw

Design of Luminescent Materials

The design of novel luminescent materials is a critical area of materials science. mdpi.com The inherent fluorescent properties of the naphthoquinone core structure are a key starting point for creating new materials. researchgate.netresearchgate.net By chemically modifying the 6-hydroxynaphthalene-1,4-dione scaffold, researchers can tune the photoluminescence properties. For example, the synthesis of various 2-hydroxy-3-((arylamino)(aryl)methyl)naphthalene-1,4-dione derivatives has yielded compounds with measurable fluorescence, demonstrating the potential to create a library of luminescent materials based on this core structure. researchgate.net

The table below details the photophysical properties of select fluorescent derivatives synthesized from 2-hydroxy-1,4-naphthoquinone.

| Compound Structure | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Solvent |

| 2-hydroxy-3-(phenyl(phenylamino)methyl)naphthalene-1,4-dione | 460 | 546 | Methanol researchgate.net |

| 2-((4-bromophenyl)(phenylamino)methyl)-3-hydroxynaphthalene-1,4-dione | 462 | 548 | Methanol researchgate.net |

| 2-((4-chlorophenyl)(phenylamino)methyl)-3-hydroxynaphthalene-1,4-dione | 461 | 547 | Methanol researchgate.net |

| 2-hydroxy-3-((4-methoxyphenyl)(phenylamino)methyl)naphthalene-1,4-dione | 465 | 550 | Methanol researchgate.net |

Redox-Active Ligands in Coordination Chemistry for Metal Complex Formation

Hydroxynaphthoquinones are effective redox-active ligands due to their ability to coordinate with metal ions and participate in electron transfer processes. researchgate.net The presence of both a hydroxyl group and a ketone functionality allows them to act as bidentate ligands, forming stable complexes with a wide range of metal ions. researchgate.net The coordination typically occurs through the deprotonation of the hydroxyl group and binding via the hydroxyl oxygen and the adjacent carbonyl oxygen. researchgate.net

These ligands have a strong coordination ability and can form mononuclear, dimeric, or even polymeric metal complexes. researchgate.net For example, copper(II)-lawsone complexes with the general formula [Cu(Law)2(LN)x(H2O)(2-x)]·yH2O have been synthesized, where LN represents various nitrogen-containing ancillary ligands like pyridine (B92270) or imidazole. researchgate.net The resulting coordination compounds are themselves subjects of intense study, as the redox-active nature of the ligand can bestow novel catalytic or electronic properties upon the metal complex. researchgate.net This interplay between the metal center and the redox-active quinone ligand can facilitate multi-electron catalytic cycles, which are important in reactions such as selective oxidations. researchgate.net

Scaffold Development for Molecular Imaging Agents

The inherent chemical and photophysical properties of the hydroxynaphthalene-1,4-dione core make it an attractive scaffold for the development of molecular imaging agents. Its planar structure facilitates intercalation into biological macromolecules, and the quinone moiety can be readily modified to modulate its binding affinity, selectivity, and imaging characteristics.

Following a myocardial infarction, the rapid and accurate detection of necrotic (dead) heart tissue is crucial for guiding therapeutic interventions. The 1,4-naphthoquinone (B94277) scaffold has been investigated for its potential in developing necrosis-avid imaging agents. Radioiodinated derivatives of 1,4-naphthoquinones have shown promise in this area. For instance, studies on radio-iodinated naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) have demonstrated its ability to rapidly visualize necrotic myocardium.

The mechanism underlying this necrosis avidity is believed to be the intercalation of the planar naphthoquinone structure into the exposed DNA of necrotic cells. This binding has been supported by in vitro DNA-binding assays and in vivo blocking experiments. The uptake of these imaging agents in necrotic tissue is significantly higher than in viable myocardium, allowing for clear delineation of the infarcted area using imaging techniques like single-photon emission computed tomography (SPECT).

Table 1: Research Findings on Naphthoquinone-Based Necrotic Myocardium Imaging Agents

| Compound Class | Key Findings | Imaging Modality |

| Radioiodinated 1,4-Naphthoquinones | Demonstrated high uptake in necrotic myocardium compared to viable tissue. | SPECT |

| Mechanism attributed to DNA intercalation in necrotic cells. | ||

| Enabled rapid visualization of the infarcted area. |

The accumulation of β-amyloid (Aβ) plaques in the brain is a hallmark of Alzheimer's disease. The development of imaging agents that can detect these plaques is essential for early diagnosis and for monitoring disease progression. The 1,4-naphthoquinone framework has emerged as a promising scaffold for the design of Aβ imaging agents.

Research has shown that certain fluorescent 1,4-naphthoquinone derivatives can penetrate the blood-brain barrier and specifically bind to Aβ aggregates. Upon binding, these compounds exhibit enhanced fluorescence, enabling the visualization of both diffuse and dense-core Aβ plaques in brain tissue. Molecular docking and biophysical studies have confirmed the direct interaction between these naphthoquinone derivatives and Aβ aggregates. These findings suggest that the 1,4-naphthoquinone scaffold can be further developed to create novel and improved imaging agents for the early detection of Alzheimer's disease.

Table 2: Characteristics of 1,4-Naphthoquinone Derivatives as β-Amyloid Imaging Agents

| Property | Observation | Implication for Imaging |

| Blood-Brain Barrier Penetration | Capable of crossing into the brain. | Essential for targeting Aβ plaques in the central nervous system. |

| Aβ Aggregate Binding | Shows direct and specific binding to Aβ plaques. | Provides selectivity for the target of interest. |

| Enhanced Fluorescence | Fluorescence properties are enhanced upon binding to Aβ. | Enables clear visualization and detection of plaques. |

Design of New Pharmacophores for Molecular Target Studies

The hydroxynaphthalene-1,4-dione core is a valuable pharmacophore in the design of new molecules for studying a wide range of molecular targets. Its ability to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and redox cycling, allows for the generation of diverse compound libraries with specific biological activities. Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), an isomer of 6-hydroxynaphthalene-1,4-dione, has been extensively studied as a pharmacophore for targeting various enzymes and proteins.

Juglone and its derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. These activities are often attributed to their ability to inhibit key enzymes involved in disease processes. For example, juglone has been identified as an inhibitor of several enzymes crucial for cancer cell survival and proliferation. It has also been shown to target enzymes in bacteria and viruses, highlighting its potential as a lead structure for the development of new anti-infective agents.

Computational methods, such as molecular docking, are often employed to understand the binding interactions between hydroxynaphthoquinone-based pharmacophores and their molecular targets. These studies provide valuable insights into the structure-activity relationships and guide the rational design of more potent and selective inhibitors. The versatility of the hydroxynaphthalene-1,4-dione scaffold allows for its incorporation into more complex molecules to probe specific biological pathways and to develop novel therapeutic agents.

Table 3: Examples of Molecular Targets for Hydroxynaphthoquinone-Based Pharmacophores

| Compound/Class | Molecular Target(s) | Therapeutic Area |

| Juglone | Enzymes involved in cancer cell proliferation | Oncology |

| Bacterial enzymes | Infectious Diseases | |

| Viral proteases | Virology | |

| 1,4-Naphthoquinone Derivatives | Protein kinases | Oncology |

| Topoisomerases | Oncology |

Q & A

Q. What are the standard synthetic routes for 6-Hydroxynaphthalene-1,4-dione, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves hydroxylation or substitution reactions on naphthoquinone precursors. For example, propargyl bromide can be used to functionalize naphthol derivatives under alkaline conditions (e.g., K₂CO₃ in DMF), followed by oxidation to yield the quinone structure . Optimization includes controlling reaction time (e.g., 2 hours for propargyl bromide reactions), temperature (room temperature to 50°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to reagent). Yield improvements (>90%) are achievable via purification techniques like column chromatography or recrystallization .

Q. How should researchers safely handle 6-Hydroxynaphthalene-1,4-dione in laboratory settings?

- Methodological Answer : Due to insufficient toxicological data, assume acute hazards similar to structurally related dihydroxynaphthalenes. Use PPE (gloves, lab coat, goggles) and work in a fume hood. For skin/eye exposure, rinse immediately with water for 15+ minutes and seek medical advice. Avoid inhalation by using particulate filters (NIOSH P100) . Store in airtight containers away from oxidizing agents .

Q. What spectroscopic techniques are recommended for characterizing 6-Hydroxynaphthalene-1,4-dione?

- Methodological Answer : Confirm structure via:

- NMR : Analyze and spectra for aromatic proton environments (δ 6.5–8.5 ppm) and carbonyl signals (δ 180–190 ppm) .

- IR : Identify O–H (3200–3600 cm) and C=O (1650–1750 cm) stretches .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 174.03 for CHO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 6-Hydroxynaphthalene-1,4-dione?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Validate findings by:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Dose-Response Studies : Test across concentrations (1–100 µM) in standardized cell lines (e.g., HepG2 for cytotoxicity) .

- Mechanistic Replication : Verify PPAR-γ activation via luciferase reporter assays or qPCR for target genes (e.g., adiponectin) .

Q. What strategies are effective for studying the redox behavior of 6-Hydroxynaphthalene-1,4-dione in electrochemical applications?

- Methodological Answer : Use cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M TBAPF) to observe redox peaks. The compound typically shows two quasi-reversible peaks corresponding to sequential electron transfers (E ≈ −0.5 V and −1.2 V vs. Ag/AgCl) . For stability studies, perform multiple CV cycles and monitor peak current decay. Correlate redox activity with DFT-calculated HOMO/LUMO energies .

Q. How does substituent position (e.g., methyl or hydroxyl groups) affect the stability and reactivity of 6-Hydroxynaphthalene-1,4-dione derivatives?

- Methodological Answer : Substituent effects are analyzed via:

- Thermodynamic Stability : Measure melting points (Tm) and decomposition temperatures (TGA). Methyl groups at position 2 increase thermal stability (Tm ↑20°C vs. unsubstituted) .

- Reactivity : Compare reaction rates in nucleophilic additions (e.g., thiols) using UV-Vis kinetics. Electron-withdrawing groups (e.g., –NO) at position 3 accelerate Michael additions .

Q. What computational methods are suitable for predicting the environmental fate of 6-Hydroxynaphthalene-1,4-dione?

- Methodological Answer : Use QSAR models (EPI Suite) to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Experimental validation includes:

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor decay via HPLC .

- Soil Adsorption : Conduct batch tests with varying soil organic matter (SOM) content; log K typically ranges 2.5–3.5 .

Data Contradiction Analysis

Q. Why do studies report divergent cytotoxicity results for 6-Hydroxynaphthalene-1,4-dione across cancer cell lines?

- Methodological Answer : Variations may stem from cell-specific uptake mechanisms or metabolic activation. Address by:

- Transport Inhibition : Co-treat with ABC transporter inhibitors (e.g., verapamil) to assess efflux effects .

- Metabolite Profiling : Use LC-MS/MS to identify intracellular metabolites (e.g., glutathione conjugates) .

- Transcriptomic Analysis : Perform RNA-seq to compare stress-response pathways (e.g., Nrf2) in sensitive vs. resistant lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.